molecular formula C4H10O2<br>CH3CH2OCH2CH2OH<br>C4H10O2 B086334 2-Ethoxyethanol CAS No. 110-80-5

2-Ethoxyethanol

Cat. No. B086334
CAS RN: 110-80-5
M. Wt: 90.12 g/mol
InChI Key: ZNQVEEAIQZEUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04264708

Procedure details

A solution of 5.0 g of a 9:1 copolymer of methyl methacrylate and methacrylic acid in 10 g of 2-butanone was prepared by warming at 40°, and to this solution was added 5.0 g of Epocryl® 303.1, 0.4 g of 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer, 0.3 g of Michler's ketone, 0.02 g of Leuco Crystal Violet, 0.10 g of C.I. Solvent Red Dye #109, and enough 2-ethoxyethanol to give a total of 50 g of solution. The solution was spin-coated onto an anodized aluminum substrate (2000 rpm for 0.75 min.) to give a coating weight of 33.3 mg/dm2. The plate was exposed (0.5 min.) and developed (development time of 30 seconds) as described in Example 1, and the plate was finally rinsed with water. An excellent image was obtained which showed four steps of polymer, and excellent direct prints were obtained from this plate. Exposure of a similar plate for 1.0 minute gave an image which showed five steps of polymer.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C1C=C[C:7]([C:10]([C:12]2[CH:13]=CC(N(C)C)=C[CH:17]=2)=[O:11])=CC=1)C.CN(C1C=CC(C(C2C=CC(N(C)C)=CC=2)C2C=CC(N(C)C)=CC=2)=CC=1)C.C[C:50](=[O:53])[CH2:51]C>>[C:10]([O:53][CH3:50])(=[O:11])[C:12]([CH3:13])=[CH2:17].[C:10]([OH:53])(=[O:11])[C:12]([CH3:13])=[CH2:17].[CH2:50]([O:53][CH2:7][CH2:10][OH:11])[CH3:51]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(CC)=O
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
CN(C)C=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)N(C)C
Name
Quantity
0.02 g
Type
reactant
Smiles
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming at 40°

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C(=C)C)(=O)O
Name
Type
product
Smiles
C(C)OCCO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.